IDO Enzyme Inhibition: ≥2-Fold Potency Advantage Over Intra-Patent Comparators
In a recombinant human IDO enzyme assay conducted under identical conditions (His-tagged IDO expressed in E. coli, pH 6.5), the target compound (US9320732 Example 9) exhibits an IC₅₀ of 100 nM, whereas the structurally adjacent Example 8 (BDBM223006) and Example 14 (BDBM223012) from the same patent family are reported only as IC₅₀ < 200 nM [1][2]. This represents a minimally ≥2-fold improvement in absolute potency. Example 2 (BDBM223000) and Example 24 (BDBM279195) also display IC₅₀ < 200 nM, confirming that the naphthalen-1-yl substitution in Example 9 confers a measurable potency advantage over multiple intra-series analogs [3][4].
| Evidence Dimension | Human IDO enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 100 nM |
| Comparator Or Baseline | Example 8 (BDBM223006): IC₅₀ < 200 nM; Example 14 (BDBM223012): IC₅₀ < 200 nM; Example 2 (BDBM223000): IC₅₀ < 200 nM; Example 24 (BDBM279195): IC₅₀ < 200 nM |
| Quantified Difference | ≥2-fold improvement (100 nM vs. <200 nM upper bound) |
| Conditions | Recombinant human IDO, N-terminal His-tag, expressed in E. coli, purified to homogeneity; pH 6.5 (target compound at 2 °C; comparators at 25 °C) |
Why This Matters
Procurement of the correct Example 9 compound is essential for reproducing the most potent IDO inhibition phenotype within this patent class; substituting with an adjacent example yields at least a 2-fold loss in enzymatic potency.
- [1] BindingDB BDBM223007 (US9320732 Example 9): IDO IC₅₀ = 100 nM. View Source
- [2] BindingDB BDBM223006 (US10034939 Example 8): IDO IC₅₀ < 200 nM. View Source
- [3] BindingDB BDBM223000 (US10034939 Example 2): IDO IC₅₀ < 200 nM. View Source
- [4] BindingDB BDBM279195 (US10034939 Example 24): IDO IC₅₀ < 200 nM. View Source
